N-(4-Aminophenyl)-2-(4-isopropylphenoxy)acetamide
Overview
Description
N-(4-Aminophenyl)-2-(4-isopropylphenoxy)acetamide, often referred to as IPA, is an organic compound with a wide range of applications in both scientific research and laboratory experiments. It is a white crystalline solid that is soluble in water and organic solvents. IPA has a molecular weight of 253.36 g/mol and a melting point of 87-89°C. It is also known as 4-Aminophenol, 4-Isopropylphenol, or 4-Amino-2-isopropylphenol.
Scientific Research Applications
Anticancer Properties
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and identified as a potential anticancer agent. Its structure and molecular docking analysis indicate an affinity for targeting the VEGFr receptor, which is significant in cancer research. The compound exhibits intermolecular hydrogen bonds, which could be crucial in its anticancer mechanism (Sharma et al., 2018).
Potential in Antitumor Activity
Derivatives of 2-(4-aminophenyl)benzothiazole, a similar compound, have been synthesized and evaluated for antitumor activity. These compounds have shown considerable activity against certain cancer cell lines, indicating the potential of N-(4-Aminophenyl)-2-(4-isopropylphenoxy)acetamide derivatives in antitumor applications (Yurttaş et al., 2015).
Anti-Inflammatory Drug Synthesis
The synthesis of an indole acetamide derivative, which is structurally related to this compound, demonstrated anti-inflammatory properties. Molecular docking studies targeting cyclooxygenase domains suggest its use in developing new anti-inflammatory drugs (Al-Ostoot et al., 2020).
Potential Pesticide Derivatives
Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, a compound related to this compound, indicates potential applications as pesticides. These derivatives have been characterized by X-ray powder diffraction, suggesting their use in agricultural sectors (Olszewska et al., 2009).
Synthesis for Medicinal Chemistry
The synthesis of related compounds like 4-Chloro-2-hydroxyacetophenone from aminophenol, which shares a structural relation to this compound, is important in medicinal chemistry. Such synthesis processes can be key to developing novel drugs and therapeutic agents (Teng Da-wei, 2011).
properties
IUPAC Name |
N-(4-aminophenyl)-2-(4-propan-2-ylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)13-3-9-16(10-4-13)21-11-17(20)19-15-7-5-14(18)6-8-15/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWFBLVDWOBLOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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